Cas no 36323-70-3 (4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine)

4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine is a chlorinated triazine derivative with a phenyl substituent at the 6-position and a dimethylamino group at the 2-position. This compound is of interest in organic synthesis and agrochemical research due to its reactive chloro group, which facilitates further functionalization. The presence of the dimethylamino group enhances its nucleophilic substitution potential, making it a versatile intermediate for the development of herbicides, fungicides, and other specialty chemicals. Its stable triazine core contributes to thermal and chemical stability, while the phenyl group may influence solubility and reactivity. The compound is typically handled under controlled conditions due to its potential sensitivity to hydrolysis.
4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine structure
36323-70-3 structure
Product name:4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine
CAS No:36323-70-3
MF:C11H11N4Cl
Molecular Weight:234.685
MDL:MFCD21276137
CID:2940194
PubChem ID:12610955

4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine 化学的及び物理的性質

名前と識別子

    • 4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine
    • W11905
    • MFCD21276137
    • CS-0035600
    • AS-69134
    • AKOS014984316
    • SB73392
    • 36323-70-3
    • SCHEMBL19295118
    • DB-212748
    • 4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine
    • MDL: MFCD21276137
    • インチ: InChI=1S/C11H11ClN4/c1-16(2)11-14-9(13-10(12)15-11)8-6-4-3-5-7-8/h3-7H,1-2H3
    • InChIKey: ZZWOGAHPXAPUSB-UHFFFAOYSA-N
    • SMILES: CN(C)C1=NC(=NC(=N1)Cl)C2=CC=CC=C2

計算された属性

  • 精确分子量: 234.0672241g/mol
  • 同位素质量: 234.0672241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 218
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 41.9Ų

4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
C422273-100mg
4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine
36323-70-3
100mg
$ 250.00 2022-06-06
eNovation Chemicals LLC
D764925-250mg
4-Chloro-N,N-Dimethyl-6-Phenyl-1,3,5-Triazin-2-Amine
36323-70-3 95%
250mg
$390 2024-06-06
eNovation Chemicals LLC
D764925-100mg
4-Chloro-N,N-Dimethyl-6-Phenyl-1,3,5-Triazin-2-Amine
36323-70-3 95%
100mg
$235 2024-06-06
Aaron
AR00I7WK-250mg
4-Chloro-N,N-Dimethyl-6-Phenyl-1,3,5-Triazin-2-Amine
36323-70-3 96%
250mg
$350.00 2023-12-14
Aaron
AR00I7WK-100mg
4-Chloro-N,N-Dimethyl-6-Phenyl-1,3,5-Triazin-2-Amine
36323-70-3 96%
100mg
$203.00 2023-12-14
eNovation Chemicals LLC
D764925-100mg
4-Chloro-N,N-Dimethyl-6-Phenyl-1,3,5-Triazin-2-Amine
36323-70-3 95%
100mg
$320 2025-02-21
A2B Chem LLC
AI48952-3mg
4-Chloro-n,n-dimethyl-6-phenyl-1,3,5-triazin-2-amine
36323-70-3 96
3mg
$105.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1106240-250mg
4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine
36323-70-3 95+%
250mg
¥4838.00 2024-05-16
eNovation Chemicals LLC
D764925-250mg
4-Chloro-N,N-Dimethyl-6-Phenyl-1,3,5-Triazin-2-Amine
36323-70-3 95%
250mg
$540 2025-02-21
Chemenu
CM323731-1g
4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine
36323-70-3 95%
1g
$*** 2023-05-30

4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine 関連文献

4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amineに関する追加情報

Introduction to 4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine (CAS No. 36323-70-3)

4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine (CAS No. 36323-70-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazines, which are known for their diverse biological activities and potential therapeutic applications. The chemical structure of 4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine features a triazine ring with a chlorine atom at the 4-position, two methyl groups at the 2-amino position, and a phenyl group at the 6-position. This unique arrangement of functional groups imparts specific chemical and biological properties that make it a valuable candidate for various research and development purposes.

The synthesis of 4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine typically involves multi-step reactions, including the formation of the triazine ring and subsequent functional group modifications. Recent advancements in synthetic methodologies have led to more efficient and scalable processes for producing this compound. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a novel one-pot synthesis method that significantly reduced reaction time and improved yield compared to traditional methods. This development has facilitated broader access to 4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine for researchers and pharmaceutical companies.

In terms of its biological activity, 4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine has been extensively studied for its potential as an inhibitor of various enzymes and receptors. One notable application is its use as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which plays a crucial role in nucleotide synthesis and cell proliferation. Research published in the Biochemical Journal in 2020 demonstrated that 4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine exhibits potent inhibitory activity against DHFR with an IC50 value of 0.8 μM. This finding suggests its potential as a lead compound for developing novel antifolate drugs for cancer therapy.

Beyond its enzymatic inhibition properties, 4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine has also shown promise in modulating other biological targets. A study published in the Molecular Pharmacology in 2019 reported that this compound acts as a selective antagonist of the serotonin receptor subtype 5-HT7. The selective antagonism of 5-HT7 receptors has been associated with beneficial effects in various neurological disorders, including depression and anxiety. These findings highlight the multifaceted nature of 4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine's biological activity and its potential as a therapeutic agent.

The pharmacokinetic properties of 4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine have also been investigated to assess its suitability for drug development. A preclinical study conducted by researchers at the University of California in 2021 evaluated the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models. The results indicated that 4-Chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amnine exhibits favorable pharmacokinetic parameters, including good oral bioavailability and low plasma protein binding. These characteristics suggest that it may be suitable for oral administration in clinical settings.

To further explore the therapeutic potential of 4-Chloro-N,N-dimethyl-6--phenyl--1,-3,-5--triazin--2--amine, several clinical trials are currently underway. One such trial is investigating its efficacy as an adjunctive therapy for refractory depression. Preliminary results from phase II trials have shown promising outcomes, with significant improvements in depressive symptoms observed in patients receiving the compound compared to those receiving placebo. These findings underscore the importance of continued research into this compound's clinical applications.

In addition to its therapeutic potential, 4-Chloro-N,N-dimethyl--6--phenyl--1,-3,-5--triazin--2--amineNature Communications in 2020 reported that this compound can be labeled with radioactive isotopes to create positron emission tomography (PET) tracers for imaging specific molecular targets in vivo. The high affinity and selectivity of these tracers make them valuable tools for non-invasive diagnosis and monitoring of various diseases.

The safety profile of 4-Chloro-N,N-dimethyl--6--phenyl--1,-3,-5--triazin--2--amine)

In conclusion, 4-Chloro-N,N-dimethyl--6--phenyl--1,-3,-5--triazin--2--amine (CAS No. 36323-70-3)(CAS No. 36323---70---70---70---70---70---70---70---70---70-) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research.) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers specific biological activities that make it a valuable candidate for developing novel therapeutic agents and diagnostic tools. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.

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